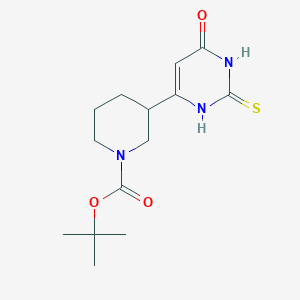

Tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H21N3O3S |

|---|---|

Molecular Weight |

311.40 g/mol |

IUPAC Name |

tert-butyl 3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(19)17-6-4-5-9(8-17)10-7-11(18)16-12(21)15-10/h7,9H,4-6,8H2,1-3H3,(H2,15,16,18,21) |

InChI Key |

ZNNQKXAKSNZHKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=O)NC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with tetrahydropyrimidinone intermediates under controlled conditions. The reaction often requires the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Physicochemical Properties

Research Implications and Gaps

- Target Compound : Further studies are needed to elucidate its biological targets and optimize synthetic yields (current methods report ~81% yields for related Boc-piperidine systems ).

- Analogues : Sulfonamide and halogenated derivatives demonstrate the importance of electron-deficient substituents in modulating bioactivity, suggesting that the thioxo group in the target compound could be tuned for specific applications (e.g., antiviral or anticancer agents).

Biological Activity

Tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structure:

This structure features a piperidine ring linked to a tetrahydropyrimidine derivative, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antiviral Activity

Studies have demonstrated that derivatives of tetrahydropyrimidine compounds, including the target compound, show promising antiviral effects against various strains of viruses. For instance, preliminary tests have indicated activity against human coronaviruses such as HCoV-229E and HCoV-OC43 . The mechanism is thought to involve interference with viral replication processes.

2. Antitumor Properties

Compounds with similar structural motifs have been investigated for their antitumor properties. The presence of the thioxo group in the tetrahydropyrimidine structure enhances interactions with biological targets involved in cancer cell proliferation .

3. Antimicrobial Effects

The compound has shown potential antimicrobial activity against several bacterial strains. This activity is attributed to the ability of the thioxo group to interact with microbial enzymes and disrupt cellular processes .

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Antiviral | Effective against HCoV strains | |

| Antitumor | Promising results in vitro | |

| Antimicrobial | Active against multiple bacterial strains |

Detailed Research Findings

- Antiviral Studies : A study published in 2023 highlighted the synthesis of various tetrahydropyrimidine derivatives and their antiviral activities. The compounds were subjected to assays against HCoV strains, showing significant inhibition rates compared to controls .

- Antitumor Mechanisms : Research focusing on similar compounds revealed that they induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . These findings suggest that the target compound may share similar pathways.

- Antimicrobial Activity : A comparative analysis of thioxo-containing compounds indicated that those with a piperidine backbone exhibited enhanced antimicrobial properties due to their ability to penetrate bacterial membranes effectively .

Q & A

Q. What are the optimal synthetic routes for preparing Tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate?

Methodological Answer: The synthesis of this compound typically involves multi-step pathways. A common approach includes:

- Coupling reactions : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane (DCM) at room temperature to form amide or carbamate bonds .

- Functional group transformations : For example, introducing the thioxo group via sulfurization agents (e.g., Lawesson’s reagent) under reflux in ethyl acetate .

- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is often employed to protect the piperidine nitrogen, requiring acidic conditions (e.g., trifluoroacetic acid) for removal .

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Amide coupling | DCC, DMAP | DCM | 70–85 | |

| Thioxo introduction | Lawesson’s reagent, reflux | Ethyl acetate | 60–75 | |

| Boc deprotection | TFA, 0°C | DCM | >90 |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm hydrogen and carbon environments, respectively. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1H NMR .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns, ensuring no residual starting materials remain .

- HPLC/UPLC : For purity assessment (>95% is standard for research-grade material) .

- X-ray crystallography : Optional for confirming stereochemistry if single crystals are obtainable .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Safety protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust or aerosols form .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM) .

- Toxicity Management : Although acute toxicity data are limited, assume potential hazards. Emergency eyewash stations and showers must be accessible .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data of this compound?

Methodological Answer: Contradictions in reactivity (e.g., unexpected byproducts or divergent yields) can be addressed via:

- Systematic reaction screening : Use Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst) and identify optimal conditions .

- Computational validation : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and compare with experimental outcomes. ICReDD’s approach integrates computational and experimental feedback loops for rapid optimization .

- Cross-lab validation : Reproduce results in independent labs to rule out equipment- or technique-specific artifacts .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer: Computational workflows include:

- Reaction path search : Tools like Gaussian or ORCA simulate transition states and intermediates. For example, predicting regioselectivity in nucleophilic attacks on the tetrahydropyrimidinone ring .

- Docking studies : Molecular docking (e.g., AutoDock Vina) to explore interactions with biological targets (e.g., enzymes), guiding medicinal chemistry optimization .

- Machine learning : Train models on existing reaction datasets to forecast novel synthetic routes or side reactions .

Q. Table 2: Computational Tools for Reactivity Prediction

Q. What are the challenges in studying its interaction with biological targets?

Methodological Answer: Key challenges include:

- Low solubility : The tert-butyl group enhances lipophilicity, complicating aqueous solubility. Use co-solvents (e.g., DMSO) or prodrug strategies .

- Off-target effects : Screen against related enzymes (e.g., kinases) to assess selectivity. Surface Plasmon Resonance (SPR) can quantify binding kinetics .

- Metabolic instability : The thioxo group may undergo oxidation. Evaluate metabolic pathways using liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.